molecular formula C9H9ClN2O2S B1148814 3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE CAS No. 118252-28-1

3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B1148814
CAS No.: 118252-28-1
M. Wt: 244.7
InChI Key:
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Description

The compound “3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of similar compounds involves various methods . For instance, a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using computational tools . These studies involve the use of density functional theory (DFT) to investigate the molecular and electronic behavior of these compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are complex and can involve various steps . For example, the reaction of compound (1) with triethylorthoformate yielded a specific product .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using computational methods . For example, most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the target they interact with . For instance, some pyrimidine derivatives have shown inhibitory activity towards PARP-1, a protein involved in DNA repair .

Safety and Hazards

The safety and hazards associated with the handling and use of pyrimidine derivatives should be taken into consideration . For instance, it is recommended to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye .

Future Directions

The future directions in the research of pyrimidine derivatives involve the synthesis of novel compounds with enhanced activities and minimum toxicity . For example, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione involves the reaction of 2-chloroethylamine with 2-methyl-3,4-dihydrothiophene-1,1-dioxide, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-chloroethylamine", "2-methyl-3,4-dihydrothiophene-1,1-dioxide", "Sodium hydride", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-chloroethylamine is reacted with 2-methyl-3,4-dihydrothiophene-1,1-dioxide in the presence of sodium hydride to form 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione.", "Step 2: The product from step 1 is cyclized by heating with acetic anhydride to form the corresponding lactam.", "Step 3: The lactam from step 2 is oxidized with hydrogen peroxide in the presence of sulfuric acid to form the desired product.", "Step 4: The product from step 3 is neutralized with sodium bicarbonate and extracted with ethyl acetate.", "Step 5: The organic layer from step 4 is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the final product." ] }

118252-28-1

Molecular Formula

C9H9ClN2O2S

Molecular Weight

244.7

synonyms

3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE

Origin of Product

United States

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